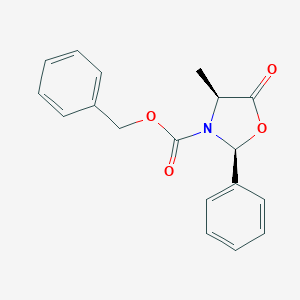

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

Übersicht

Beschreibung

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of both a benzyloxycarbonyl group and a phenyl group contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-3-benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method includes the reaction of (S)-phenylalanine with benzyl chloroformate under basic conditions to form the benzyloxycarbonyl-protected amino acid. This intermediate is then cyclized with formaldehyde or another suitable aldehyde to form the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired enantiomerically pure product .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the benzyloxycarbonyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is primarily used as an intermediate in the synthesis of oxazolidinone antibiotics. These antibiotics are effective against Gram-positive bacteria and have been pivotal in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Chiral Auxiliary

Due to its chiral nature, this compound acts as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals with specific biological activities .

Case Study 1: Synthesis of Antibacterial Agents

A study published in the Journal of Medicinal Chemistry detailed the use of this compound in synthesizing novel oxazolidinone derivatives with enhanced antibacterial activity. The derivatives showed improved efficacy against resistant bacterial strains compared to existing antibiotics .

Case Study 2: Development of Chiral Drugs

Research highlighted in Helvetica Chimica Acta demonstrated that this compound could be utilized to produce chiral drugs through a series of reactions that leverage its stereochemistry. The resulting products exhibited significant biological activity and were evaluated for their potential therapeutic effects .

Data Table: Comparison of Oxazolidinone Derivatives

Wirkmechanismus

The mechanism of action of (2S,4S)-3-benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The benzyloxycarbonyl group provides steric hindrance, while the oxazolidinone ring stabilizes the transition state, leading to high enantioselectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

- (2R,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

- (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

Uniqueness

The uniqueness of (2S,4S)-3-benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one lies in its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Its ability to induce high enantioselectivity in reactions sets it apart from other similar compounds .

Biologische Aktivität

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 311.33 g/mol

- CAS Number : 171860-41-6

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 510.0 ± 50.0 °C at 760 mmHg

- Flash Point : 262.2 ± 30.1 °C

Antimicrobial Properties

Oxazolidinones are primarily known for their antimicrobial activity, particularly against Gram-positive bacteria. The compound this compound has been studied for its efficacy against various bacterial strains.

-

Mechanism of Action :

- Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

- This mechanism is crucial in combating resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

-

Case Studies :

- A study demonstrated that derivatives of oxazolidinones exhibited potent activity against MRSA strains, suggesting that modifications in the structure could enhance their efficacy .

- Another investigation highlighted the effectiveness of similar compounds in inhibiting the growth of Enterococcus faecium, a common pathogen in hospital settings .

Cytotoxicity and Selectivity

The cytotoxicity of this compound has been evaluated in various cell lines.

The compound demonstrated selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells, indicating its potential as an anticancer agent.

Structure–Activity Relationship (SAR)

Research has shown that modifications to the oxazolidinone core can significantly affect biological activity. For instance:

- Substituting different aryl groups can enhance antimicrobial potency.

- The presence of a benzyloxycarbonyl group appears to improve selectivity and efficacy against specific bacterial strains.

Eigenschaften

IUPAC Name |

benzyl (2S,4S)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-13-17(20)23-16(15-10-6-3-7-11-15)19(13)18(21)22-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPAXEIEXNCGOJ-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.